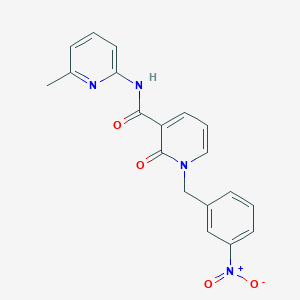![molecular formula C15H11N5O2S2 B2579382 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-14-8](/img/structure/B2579382.png)
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been synthesized as potential anti-PI3K agents, which are of interest due to their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the reaction of substituted aldehydes with HCl in DMF, followed by reflux with POCl3, and then reaction with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-ylthio group attached to an N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a thieno[2,3-d]pyrimidine ring, followed by the introduction of a morpholine group .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is part of broader research into the synthesis of innovative heterocyclic compounds incorporating thiadiazole moieties. Such compounds have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies reveal the potential of these compounds in developing new agrochemicals (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Compounds structurally related to "2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" have been synthesized and tested for their antimicrobial activities. The design and synthesis of novel molecules, including those with benzodifuranyl and thiazolopyrimidine moieties, aim at discovering new treatments for inflammation and pain, showing significant promise in pharmacological screenings (Abu‐Hashem et al., 2020).
Pharmacological Properties
Further investigations into the pharmacological properties of benzofuran and thienothiadiazolepyrimidine derivatives have been conducted. These studies focus on their analgesic, antiinflammatory, antiexudative, and ulcerogenic activities, comparing them to traditional drugs like indomethacin, mefenamic, and acetylsalicylic acids. Such research provides valuable insights into the potential therapeutic applications of these compounds (Russo et al., 1983).
Metabolic Stability and Anticancer Activity
The structural modification of these compounds, aiming to improve metabolic stability and evaluate antifolate and antitumor activities, is an area of active research. By manipulating the bridge region and substituents, researchers have been able to assess the impact on inhibitory activity against dihydrofolate reductase (DHFR) as well as antitumor activity, highlighting the importance of structural features for biological activity (Gangjee et al., 2000).
Crystal Structure Analysis
Crystal structure analysis of derivatives has provided insights into their conformation and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of their activity and for guiding the design of compounds with enhanced biological properties (Subasri et al., 2016).
Future Directions
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-8-19-20-15(24-8)18-11(21)6-23-14-13-12(16-7-17-14)9-4-2-3-5-10(9)22-13/h2-5,7H,6H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYBCDUULQHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)

![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)




![4-[4-(4-Methylphenyl)-1-(5-nitropyridin-2-yl)pyrazol-3-yl]morpholine](/img/structure/B2579320.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)
